molecular formula C6H7F3N2O2 B8665802 3-Methyl-5-(trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 85199-73-1

3-Methyl-5-(trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B8665802
M. Wt: 196.13 g/mol
InChI Key: CVYSNTWAPHQCOI-UHFFFAOYSA-N
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Patent
US04581452

Procedure details

A solution of DCC (428 mg; 2.1 mmoles) in DMF (1 ml) was added dropwise to a solution of 1-(2-hydroxycarbonyl-3,3,3-trifluoropropyl)-3-methylurea (428 mg; 2.0 mmoles) obtained above in DMF (2 ml). The mixture was stirred for 1 hour, and the precipitated solid was filtered off and washed with ethyl acetate. The solvents were evaporated under reduced pressure from the combined filtrates. The residue was purified by a column chromatography on silica gel (ethyl acetate:chloroform=1:1) to give 368 mg (yield: 94%) of 3-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-2).
Name
Quantity
428 mg
Type
reactant
Reaction Step One
Name
1-(2-hydroxycarbonyl-3,3,3-trifluoropropyl)-3-methylurea
Quantity
428 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CCC(N=C=NC2CCCCC2)CC1.[OH:16][C:17]([CH:19]([C:26]([F:29])([F:28])[F:27])[CH2:20][NH:21][C:22]([NH:24][CH3:25])=[O:23])=O>CN(C=O)C>[CH3:25][N:24]1[C:17](=[O:16])[CH:19]([C:26]([F:29])([F:28])[F:27])[CH2:20][NH:21][C:22]1=[O:23]

Inputs

Step One
Name
Quantity
428 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
1-(2-hydroxycarbonyl-3,3,3-trifluoropropyl)-3-methylurea
Quantity
428 mg
Type
reactant
Smiles
OC(=O)C(CNC(=O)NC)C(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure from the combined filtrates
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column chromatography on silica gel (ethyl acetate:chloroform=1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(NCC(C1=O)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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